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Compound of Interest

Compound Name: DBPR108

Cat. No.: B606979 Get Quote

DBPR108 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions for the experimental

use of DBPR108 in optimizing glycemic control.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DBPR108?

A1: DBPR108, also known as Prusogliptin, is a novel, potent, and highly selective dipeptidyl

peptidase-4 (DPP-4) inhibitor.[1][2][3][4][5] Its primary mechanism involves preventing the

enzymatic degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-

dependent insulinotropic polypeptide (GIP).[1][4] By inhibiting DPP-4, DBPR108 prolongs the

activity of GLP-1 and GIP, which in turn stimulates insulin secretion from pancreatic β-cells in a

glucose-dependent manner and reduces glucagon secretion from α-cells.[1][4][6] This action

helps to regulate blood glucose levels, particularly postprandial glucose.[1]

Q2: What is the recommended clinical dosage and treatment duration for DBPR108 based on

clinical trials?

A2: Based on Phase II and Phase III clinical trials, the recommended dosage for DBPR108 is

100 mg once daily.[2][7] Clinical studies have evaluated treatment durations of 12, 24, and up

to 52 weeks.[7][8][9] A 12-week Phase II study supported the 100 mg once-daily regimen for
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Phase III development.[7] Phase III trials have demonstrated efficacy and safety for up to 52

weeks of treatment.[9]

Q3: What level of glycemic control can be expected with DBPR108 treatment?

A3: In a 12-week monotherapy trial, DBPR108 at 100 mg once daily resulted in a mean

reduction in HbA1c of -0.75% from baseline.[7] In a 24-week study with DBPR108 as an add-

on therapy to metformin, the mean change in HbA1c from baseline was -0.70%.[2][8]

Furthermore, a 24-week monotherapy study showed a -0.63% change in HbA1c from baseline.

[9] The efficacy of DBPR108 was sustained for up to 52 weeks.[9]

Q4: What are the known safety and tolerability profiles of DBPR108?

A4: DBPR108 is generally well-tolerated.[2][8] The incidence of adverse events has been

shown to be similar to placebo and other DPP-4 inhibitors like sitagliptin.[7][9] It is not likely to

cause significant weight gain or hypoglycemia.[10] Mild hypoglycemia was noted in a 200 mg

dose group in one study.[7] No cardiovascular or renal events were observed in the

administration of DBPR108 in patients with type 2 diabetes.[2]

Troubleshooting Guides
Issue 1: High variability in plasma DPP-4 inhibition in animal models.

Possible Cause 1: Inconsistent Drug Administration: Improper gavage technique or variable

food intake affecting absorption.

Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. For

studies where food intake may interfere with absorption, consider fasting the animals for a

short period before dosing. Administer DBPR108 at the same time each day.

Possible Cause 2: Pharmacokinetic Differences: Strain, sex, or age of the animal model can

significantly impact drug metabolism and clearance.

Solution: Use a homogenous population of animals for your studies. If significant variability

persists, consider conducting a pilot pharmacokinetic study to determine the optimal

dosing regimen for your specific animal model.
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Possible Cause 3: Sample Handling and Processing: Degradation of DPP-4 or the inhibitor

in blood samples due to improper handling.

Solution: Collect blood samples using appropriate anticoagulant tubes (e.g., EDTA).

Process samples promptly and store plasma at -80°C until analysis. Ensure consistent

freeze-thaw cycles for all samples.

Issue 2: Lack of significant improvement in glucose tolerance in a diet-induced obese (DIO)

mouse model.

Possible Cause 1: Insufficient Treatment Duration: The duration of DBPR108 treatment may

not be long enough to observe significant metabolic changes in a severely insulin-resistant

model.

Solution: Based on clinical data showing significant effects from 4 weeks onwards,

consider extending the treatment duration in your preclinical model.[7] A pilot study with

staggered treatment endpoints may be beneficial.

Possible Cause 2: Suboptimal Dosage: The dose of DBPR108 may be too low for the

specific DIO model.

Solution: While a 0.1 mg/kg dose in combination with metformin has been shown to be

effective in DIO mice, a dose-response study may be necessary to determine the optimal

dose for your specific experimental conditions.[6]

Possible Cause 3: Severity of Insulin Resistance: The DIO model may be too severely

insulin-resistant for a monotherapy to have a significant effect.

Solution: Consider using DBPR108 in combination with another anti-diabetic agent, such

as metformin. Preclinical studies have shown a strong synergistic effect when DBPR108 is

combined with metformin.[6]

Quantitative Data Summary
Table 1: Summary of DBPR108 Monotherapy Clinical Trial Data
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Trial Phase
Treatment

Duration
Dosage

Mean

Change in

HbA1c from

Baseline

Percentage

of Patients

Achieving

HbA1c ≤7%

Reference

Phase II 12 weeks 50 mg -0.51% 58.82% [7]

100 mg -0.75% 55.22% [7]

200 mg -0.57% 47.83% [7]

Placebo -0.04% 29.85% [7]

Phase III 24 weeks 100 mg -0.63% N/A [9]

52 weeks 100 mg -0.50% N/A [9]

Table 2: Summary of DBPR108 Add-on to Metformin Therapy Clinical Trial Data

Trial Phase
Treatment

Duration
Dosage

Mean

Change in

HbA1c from

Baseline

Percentage

of Patients

Achieving

HbA1c

≤7.0%

Reference

Phase III 24 weeks 100 mg -0.70% 50.0% [2][8]

Placebo -0.07% 21.1% [2][8]

Experimental Protocols
Protocol 1: Evaluation of DBPR108 Efficacy in a Phase III Clinical Trial (Monotherapy)

Objective: To assess the efficacy and safety of DBPR108 monotherapy in treatment-naïve

patients with type 2 diabetes.

Study Design: A multicenter, randomized, double-blind, active and placebo-controlled study.

Patient Population: Adult patients with type 2 diabetes who had not been using glucose-

lowering agents for the 8 weeks prior to the screening period.[9]
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Treatment Arms:

DBPR108 100 mg once daily

Sitagliptin 100 mg once daily (active control)

Placebo once daily

Treatment Duration: 24-week double-blind treatment period, followed by a 28-week open-

label extension where all patients received DBPR108 100 mg once daily.[9]

Primary Endpoint: Mean change in glycated hemoglobin (HbA1c) levels from baseline to

week 24.[9]

Secondary Endpoints:

Change in fasting plasma glucose and postprandial plasma glucose levels.

Change in body weight.

Incidence of adverse events.

Data Analysis: The mean treatment difference between DBPR108 and placebo, and between

DBPR108 and sitagliptin, was calculated to determine superiority and non-inferiority,

respectively.[9]

Protocol 2: Preclinical Evaluation of DBPR108 in a Diet-Induced Obese (DIO) Mouse Model

Objective: To determine the effect of DBPR108 on glucose tolerance in a preclinical model of

type 2 diabetes.

Animal Model: Male C57BL/6J mice fed a high-fat diet for 12-16 weeks to induce obesity and

insulin resistance.

Treatment Groups:

Vehicle control (e.g., 0.5% methylcellulose)
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DBPR108 (e.g., 0.1 mg/kg, oral gavage, once daily)

Metformin (e.g., 50 or 100 mg/kg, oral gavage, once daily)

DBPR108 (0.1 mg/kg) + Metformin (50 or 100 mg/kg)

Treatment Duration: 4-8 weeks.

Key Experiment: Oral Glucose Tolerance Test (OGTT):

Fast mice for 6 hours.

Administer the final dose of DBPR108 and/or Metformin.

30 minutes post-dosing, collect a baseline blood sample (t=0) from the tail vein to measure

blood glucose.

Administer a 2 g/kg glucose solution via oral gavage.

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and

measure blood glucose levels.

Data Analysis: Calculate the area under the curve (AUC) for the blood glucose excursion

during the OGTT. Compare the AUC between treatment groups using an appropriate

statistical test (e.g., ANOVA).

Visualizations
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Caption: Signaling pathway of DBPR108 as a DPP-4 inhibitor.
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Caption: General workflow for a preclinical efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Prusogliptin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

2. Efficacy and safety of DBPR108 (prusogliptin) as an add‐on to metformin therapy in
patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐
controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily
Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC
[pmc.ncbi.nlm.nih.gov]

5. Custom CLASS 1 NEW DRUG â��PRUSOGLIPTIN TABLETSâ�� MEETS
PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]

6. DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. Efficacy and safety of DBPR108 monotherapy in patients with type 2 diabetes: a 12-week,
randomized, double-blind, placebo-controlled, phase II clinical trial - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Efficacy and safety of DBPR108 (prusogliptin) as an add-on to metformin therapy in
patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-
controlled, superiority, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Prusogliptin (DBPR108) monotherapy in treatment-naïve patients with type 2 diabetes: A
randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. The National Health Research Institutes have written a new chapter in drug development
in Taiwan Diabetes drug DBPR108 granted New Drug Approval | [ibpr.nhri.edu.tw]

To cite this document: BenchChem. [DBPR108 treatment duration for optimal glycemic
control]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606979#dbpr108-treatment-duration-for-optimal-
glycemic-control]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b606979?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/drug/2144b1c5d47c4a6187787ab72d103bec
https://pmc.ncbi.nlm.nih.gov/articles/PMC9796963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9796963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9796963/
https://www.researchgate.net/publication/351410866_DBPR108_a_novel_dipeptidyl_peptidase-4_inhibitor_with_antihyperglycemic_activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC12064631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12064631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12064631/
https://en.e-cspc.com/news/class-1-new-drug-prusogliptin-tablets-meets-predefined-endpoints-in-the-pivotal-clinical-trials.html
https://en.e-cspc.com/news/class-1-new-drug-prusogliptin-tablets-meets-predefined-endpoints-in-the-pivotal-clinical-trials.html
https://pubmed.ncbi.nlm.nih.gov/33961850/
https://pubmed.ncbi.nlm.nih.gov/33961850/
https://pubmed.ncbi.nlm.nih.gov/32338063/
https://pubmed.ncbi.nlm.nih.gov/32338063/
https://pubmed.ncbi.nlm.nih.gov/32338063/
https://pubmed.ncbi.nlm.nih.gov/35791646/
https://pubmed.ncbi.nlm.nih.gov/35791646/
https://pubmed.ncbi.nlm.nih.gov/35791646/
https://pubmed.ncbi.nlm.nih.gov/38221859/
https://pubmed.ncbi.nlm.nih.gov/38221859/
https://pubmed.ncbi.nlm.nih.gov/38221859/
https://ibpr.nhri.edu.tw/en/index.php/2025/01/21/dbpr108_ibpr/
https://ibpr.nhri.edu.tw/en/index.php/2025/01/21/dbpr108_ibpr/
https://www.benchchem.com/product/b606979#dbpr108-treatment-duration-for-optimal-glycemic-control
https://www.benchchem.com/product/b606979#dbpr108-treatment-duration-for-optimal-glycemic-control
https://www.benchchem.com/product/b606979#dbpr108-treatment-duration-for-optimal-glycemic-control
https://www.benchchem.com/product/b606979#dbpr108-treatment-duration-for-optimal-glycemic-control
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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